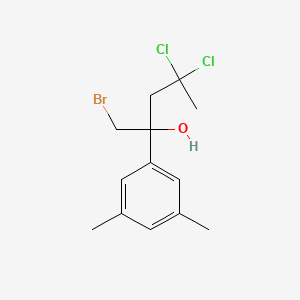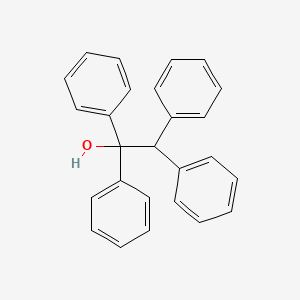
1,1,2,2-Tetraphenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetraphenylethanol is an organic compound with the molecular formula C26H22O. It is characterized by the presence of four phenyl groups attached to an ethanol backbone. This compound is known for its unique structural properties and has been studied extensively for its various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetraphenylethanol can be synthesized through several methods. One common synthetic route involves the reaction of benzophenone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction typically proceeds as follows:
Step 1: Benzophenone reacts with phenylmagnesium bromide in anhydrous ether to form a magnesium alkoxide intermediate.
Step 2: The intermediate is then hydrolyzed with water to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1,1,2,2-Tetraphenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1,2,2-Tetraphenylethylene using oxidizing agents such as chromic acid.
Reduction: Reduction of this compound can yield 1,1,2,2-Tetraphenylethane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 1,1,2,2-Tetraphenylethylene.
Reduction: 1,1,2,2-Tetraphenylethane.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetraphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research has explored its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetraphenylethanol involves its interaction with specific molecular targets. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the hydroxyl group can form hydrogen bonds with various biomolecules, affecting their stability and activity .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetraphenylethanol can be compared with other similar compounds such as:
1,1,2,2-Tetraphenylethylene: This compound is structurally similar but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,1,2,2-Tetraphenylethane: This compound is the fully reduced form of this compound and has different chemical properties.
1,1,2,2-Tetraphenyl-1,2-ethanediol: This compound has an additional hydroxyl group, making it more hydrophilic and reactive in certain contexts.
Uniqueness: this compound is unique due to its combination of four phenyl groups and a hydroxyl group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
981-24-8 |
|---|---|
Molekularformel |
C26H22O |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1,1,2,2-tetraphenylethanol |
InChI |
InChI=1S/C26H22O/c27-26(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25,27H |
InChI-Schlüssel |
HYRNQHVQTJQLFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
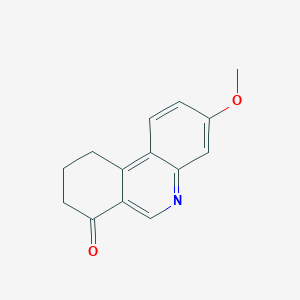
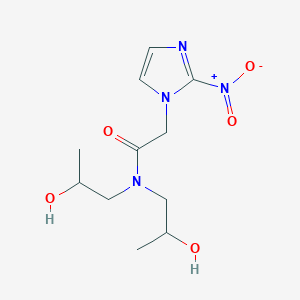
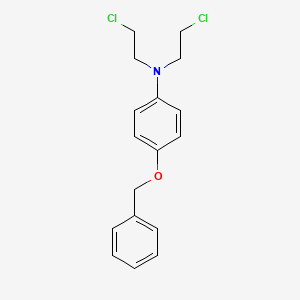
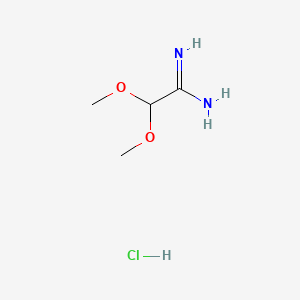

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
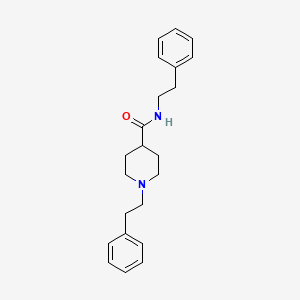
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
